

Application Notes and Protocols for HDAC-IN-55 in Gene Expression Studies

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Compound of Interest

Compound Name: HDAC-IN-55

Cat. No.: B15602507

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Introduction

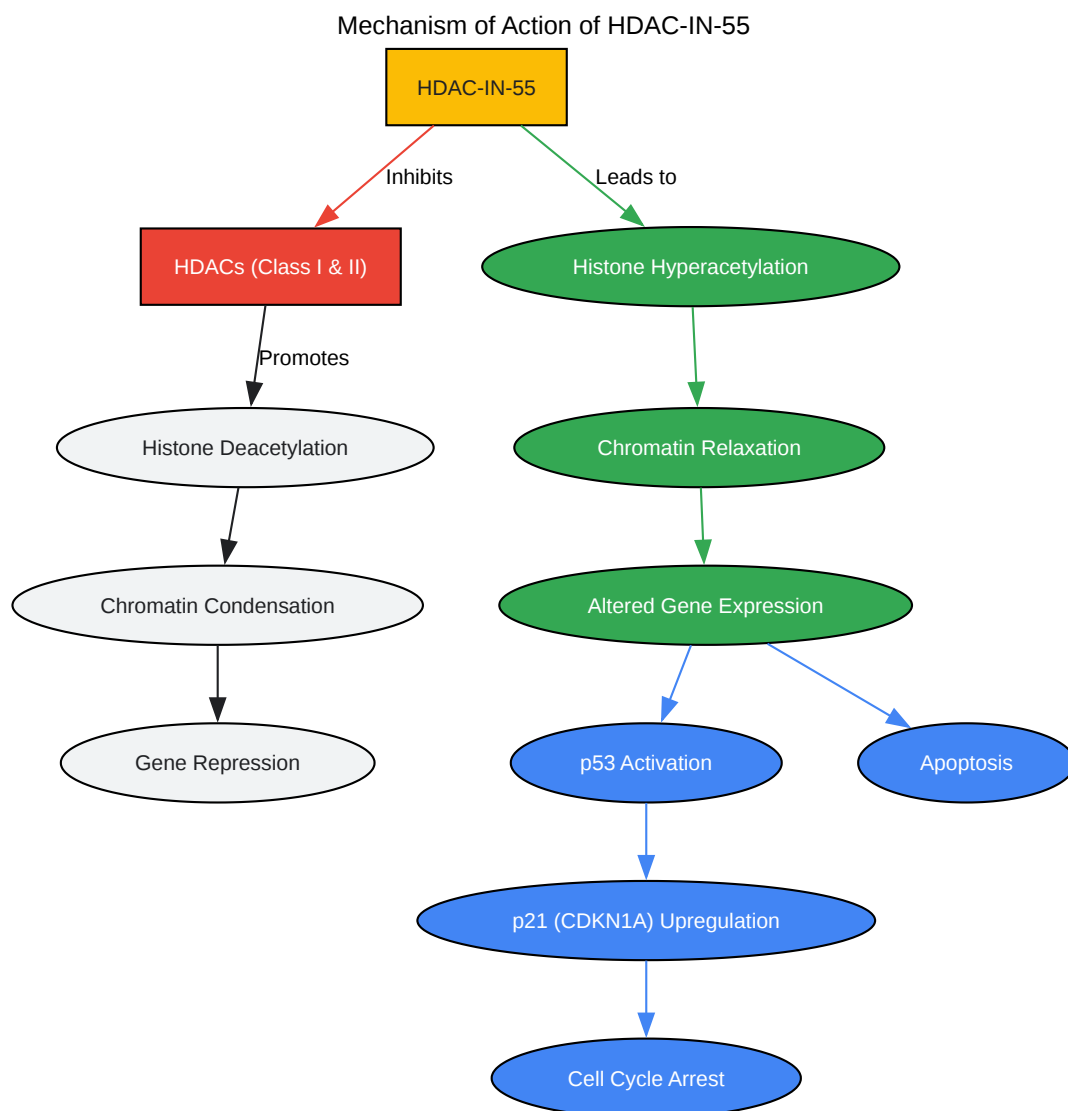
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.

HDAC-IN-55 is a potent pan-HDAC inhibitor designed for the investigation of epigenetic mechanisms in gene expression. By inhibiting the activity of class I and II HDACs, **HDAC-IN-55** leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state. This "open" chromatin allows for the transcriptional machinery to access DNA, leading to the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[2] These application notes provide detailed protocols for utilizing **HDAC-IN-55** in various cell-based assays to study its effects on gene expression and cellular processes.

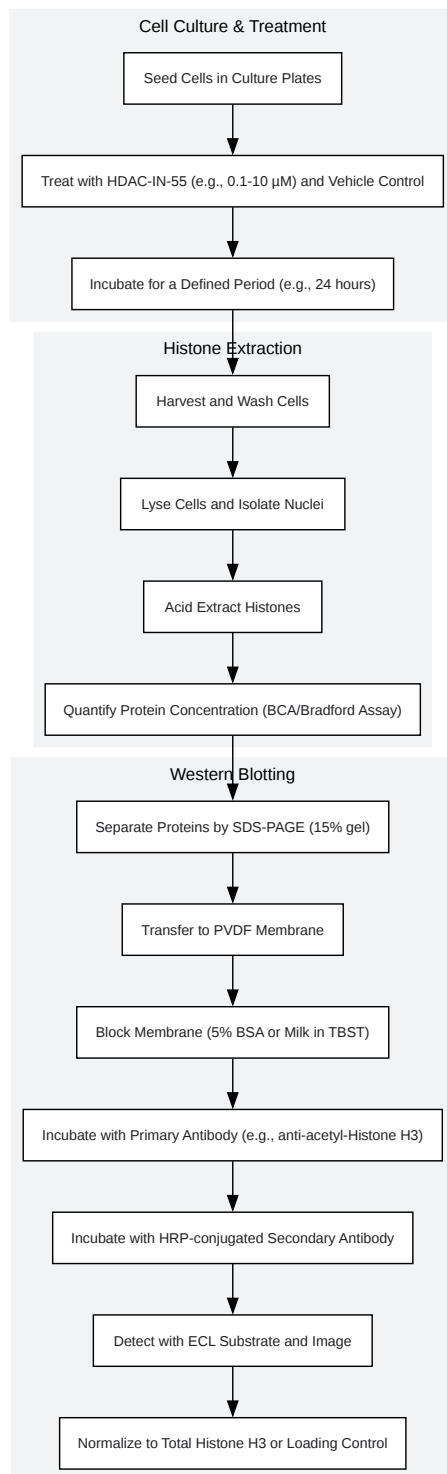
Mechanism of Action

HDAC-IN-55 functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, particularly on the N-terminal tails of histone H3 and H4. The increased acetylation

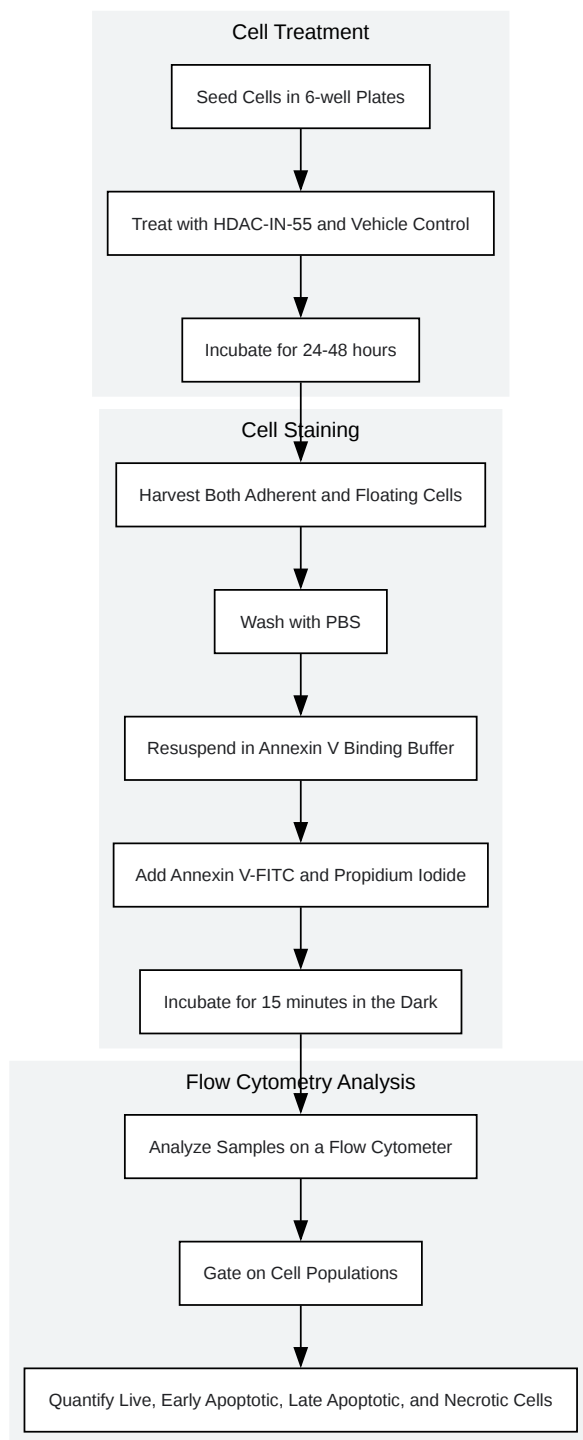
neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a less condensed chromatin structure, making gene promoters more accessible to transcription factors and RNA polymerase, ultimately leading to changes in gene expression. A key pathway affected by HDAC inhibitors is the p53-p21 axis, where inhibition of HDACs can lead to the activation of p53 and subsequent upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest.[3][4][5]



Workflow for Western Blot Analysis of Histone Acetylation



Workflow for Apoptosis Assay

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